molecular formula C13H13NO3 B1599363 Ethyl 8-methoxyquinoline-3-carboxylate CAS No. 71083-22-2

Ethyl 8-methoxyquinoline-3-carboxylate

Cat. No. B1599363
CAS RN: 71083-22-2
M. Wt: 231.25 g/mol
InChI Key: STDCOMMLKDCAGI-UHFFFAOYSA-N
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Description

Ethyl 8-methoxyquinoline-3-carboxylate is a chemical compound used as medical intermediates . It has a molecular weight of 231.25 .


Synthesis Analysis

The synthesis of Ethyl 8-methoxyquinoline-3-carboxylate involves reacting 8-hydroxyquinoline with ethyl 2-chloroacetate in refluxing acetone in the presence of a base . The formed ester is then treated with hydrazine hydrate in ethanol followed by phenyl isocyanate to afford the corresponding thiourea .


Molecular Structure Analysis

The molecular structure of Ethyl 8-methoxyquinoline-3-carboxylate is represented by the formula C13H13NO3 . The InChI code for this compound is 1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-11(16-2)12(9)14-8-10/h4-8H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 8-methoxyquinoline-3-carboxylate has a molecular weight of 231.25 . The compound is typically stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Quinoline derivatives demonstrate significant antimicrobial and antibacterial activities. For instance, a study synthesized a series of 8-alkoxyquinolone antibacterial agents, showing effectiveness against Gram-positive, Gram-negative, and anaerobic bacteria. These compounds were noted for their reduced potential side effects, such as phototoxicity and clonogenicity, compared to other quinolones with classic substitutions at the C8 position (Sánchez et al., 1995).

Antioxidant Properties

Ethoxyquin, a quinoline derivative, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Research has focused on its safety and potential harmful effects, aiming to reevaluate its toxicity and explore its antioxidant capacities further (Blaszczyk et al., 2013).

Phototoxicity Reduction

Studies have also explored modifications to quinoline compounds to reduce phototoxicity. For example, a fluoroquinoline with a methoxy group at the 8 position showed stability under UV light irradiation and reduced phototoxicity in murine models. This highlights the importance of structural modifications in developing safer pharmaceutical agents (Marutani et al., 1993).

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of quinoline derivatives remains a crucial area. One study focused on the facile synthesis of 3H-Pyrrolo[2,3-c]quinoline derivatives from 4-Formylquinolines, showcasing the versatility of quinoline compounds in organic synthesis and the development of new materials and drugs (Molina et al., 1993).

Antiparasitic Activities

Quinoline derivatives have also been evaluated for their antiparasitic activities, demonstrating efficacy in models of malaria, pneumocystis pneumonia, and leishmaniasis. Such studies underscore the potential of quinoline compounds in treating parasitic infections, with ongoing research aimed at improving efficacy and reducing toxicity (Nanayakkara et al., 2008).

Safety And Hazards

The safety data sheet for Ethyl 8-methoxyquinoline-3-carboxylate indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

ethyl 8-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-11(16-2)12(9)14-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDCOMMLKDCAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415434
Record name ethyl 8-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-methoxyquinoline-3-carboxylate

CAS RN

71083-22-2
Record name ethyl 8-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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